molecular formula C13H17ClN2O2 B12823714 Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hydrochloride

Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hydrochloride

Cat. No.: B12823714
M. Wt: 268.74 g/mol
InChI Key: KKUKRVQUHVZMOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 2,6-diazaspiro[33]heptane-2-carboxylate hydrochloride is a chemical compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hydrochloride typically involves the reaction of benzylamine with a suitable spirocyclic precursor. One common method includes the cyclization of a linear precursor under acidic conditions to form the spirocyclic core, followed by esterification and subsequent conversion to the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process generally includes steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hydrochloride is unique due to its specific spirocyclic structure combined with the benzyl and carboxylate groups. This combination provides distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H17ClN2O2

Molecular Weight

268.74 g/mol

IUPAC Name

benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;hydrochloride

InChI

InChI=1S/C13H16N2O2.ClH/c16-12(15-9-13(10-15)7-14-8-13)17-6-11-4-2-1-3-5-11;/h1-5,14H,6-10H2;1H

InChI Key

KKUKRVQUHVZMOJ-UHFFFAOYSA-N

Canonical SMILES

C1C2(CN1)CN(C2)C(=O)OCC3=CC=CC=C3.Cl

Origin of Product

United States

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